2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
The compound 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a polycyclic heteroaromatic molecule featuring fused thiazole and benzothiazole rings. Its structure includes:
- A methylsulfanyl (-SMe) substituent at position 2 of the thiazolo[4,5-g]benzothiazole core.
- An isopropyl (propan-2-yl) group at position 6 of the benzothiazole ring.
- An amine linkage (-NH-) connecting the two heterocyclic systems.
Properties
IUPAC Name |
2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S4/c1-9(2)10-4-5-11-14(8-10)25-17(20-11)23-18-21-12-6-7-13-16(15(12)26-18)27-19(22-13)24-3/h4-9H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUGLQQMKNOXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the thiazole and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Analog 1: 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (CAS 397290-24-3)
- Molecular Formula : C₉H₇N₃S₃
- Molecular Weight : 253.37 g/mol .
- Key Features : Lacks the isopropyl-substituted benzothiazole moiety present in the target compound.
- Physical Properties :
Comparison :
The absence of the isopropyl group in Analog 1 reduces steric hindrance and lipophilicity compared to the target compound. This likely enhances aqueous solubility but may decrease membrane permeability.
Analog 2: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS 1016475-92-5)
- Molecular Formula : C₁₃H₁₃N₂O₂S
- Key Features : A simpler thiazole derivative with a benzodioxin substituent and an allylamine group .
This structural difference may enhance binding affinity to aromatic protein pockets.
Substituent Effects on Electronic Properties
Evidence from NMR studies () highlights that substituent-induced changes in chemical shifts (e.g., regions A and B in Figure 6 of ) can localize structural modifications. For the target compound:
- Methylsulfanyl Group : The electron-donating -SMe group likely deshields adjacent protons, altering chemical shifts in regions analogous to "Region A" (positions 39–44) in .
- Isopropyl Group : The bulky isopropyl substituent may induce steric effects, perturbing chemical environments in "Region B" (positions 29–36) .
Data Table: Comparative Properties
Research Implications
- Pharmacological Potential: The isopropyl and methylsulfanyl groups may improve pharmacokinetic properties (e.g., half-life) compared to simpler analogs.
- Analytical Methods: LC/MS and NMR profiling (as in ) are critical for characterizing minor structural differences in such polycyclic systems.
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